molecular formula C44H54N8O8 B13432044 N-Acetyl Daclatasvir

N-Acetyl Daclatasvir

Cat. No.: B13432044
M. Wt: 822.9 g/mol
InChI Key: CLVRXEFYIJQENA-JOJDORDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl Daclatasvir is a chemical derivative of Daclatasvir (BMS-790052), a well-characterized and potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). Daclatasvir, the parent compound, is known for its picomolar potency across multiple HCV genotypes and operates by binding to domain I of the NS5A protein. This binding induces structural changes in NS5A, disrupting its essential functions in the viral lifecycle. Key functions of NS5A that are inhibited include its interaction with the cellular kinase PI4KA and the subsequent hyper-stimulation of phosphatidylinositol-4-phosphate (PI4P), processes critical for the formation of the HCV replication complex, known as the membranous web. By altering NS5A, Daclatasvir and its related compounds ultimately impede viral RNA replication and the assembly of new infectious viral particles. As a specialized derivative, this compound is primarily of interest in pharmaceutical research for use as a reference standard or an intermediate in chemical synthesis. It is a vital tool for studies focused on analytical method development, metabolism research, and the investigation of impurity profiles related to the parent drug substance. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C44H54N8O8

Molecular Weight

822.9 g/mol

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[1-acetyl-5-[4-[4-[3-acetyl-2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]imidazol-4-yl]phenyl]phenyl]imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C44H54N8O8/c1-25(2)37(47-43(57)59-7)41(55)49-21-9-11-33(49)39-45-23-35(51(39)27(5)53)31-17-13-29(14-18-31)30-15-19-32(20-16-30)36-24-46-40(52(36)28(6)54)34-12-10-22-50(34)42(56)38(26(3)4)48-44(58)60-8/h13-20,23-26,33-34,37-38H,9-12,21-22H2,1-8H3,(H,47,57)(H,48,58)/t33-,34-,37-,38-/m0/s1

InChI Key

CLVRXEFYIJQENA-JOJDORDVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2C(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5C(=O)C)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC

Origin of Product

United States

Synthetic Methodologies for N Acetyl Daclatasvir and Analogues

Strategic Approaches to Daclatasvir and Derivative Synthesis

The synthesis of Daclatasvir and its derivatives, including N-Acetyl Daclatasvir, is a significant focus of medicinal chemistry research. These strategies often build upon the foundational work done for the parent compound, Daclatasvir.

Multi-step Synthetic Routes

The synthesis of Daclatasvir is a complex, multi-step process that has been a subject of extensive research to improve efficiency and yield. researchgate.net A common approach begins with biphenyl (B1667301) as the starting material. researchgate.net The synthesis typically involves several key transformations:

Friedel-Crafts Acylation: This reaction is often used to introduce acyl groups to the biphenyl core. For instance, acylating biphenyl with chloroacetyl chloride in the presence of a catalyst like aluminum chloride is a reported method. smolecule.com

Nucleophilic Substitution: This step is crucial for attaching the proline-containing side chains.

Cyclization: The formation of the imidazole (B134444) rings is a key part of the synthesis. This is often achieved by reacting intermediates with ammonium (B1175870) acetate (B1210297). smolecule.com

Deprotection and Final Coupling: Removal of protecting groups and the final coupling of the two symmetrical halves of the molecule complete the synthesis. researchgate.net

Assembly of Core Ring Systems

A convergent approach is often employed, where the different ring systems are synthesized separately and then coupled together. ontosight.aiacs.org For example, the synthesis can start with the preparation of the individual ring systems, which are then assembled into the final compound. ontosight.ai One documented route involves the alkylation of an N-protected proline derivative with 1,1′-([1,1′-biphenyl]-4,4′-diyl)bis(2-bromoethanone). acs.org This intermediate then undergoes a one-pot, multi-step transformation using ammonium acetate in a heated solvent like toluene (B28343) or xylene to form the bis-imidazole structure. acs.org

Investigation of Acetylation Reactions in Daclatasvir Synthesis

Acetylation is a key chemical reaction in the context of this compound. This process involves the introduction of an acetyl group to the Daclatasvir molecule. smolecule.com While detailed proprietary synthetic routes are not fully disclosed, it is understood that this compound can be formed through acetylation side reactions during the synthesis of Daclatasvir itself. vulcanchem.com The acetylation step is the primary synthetic transformation that distinguishes this compound from its parent compound. smolecule.com In biological systems, the reverse reaction, hydrolysis, can occur, leading to the release of Daclatasvir and acetic acid. smolecule.com

Advanced Synthetic Techniques for Daclatasvir Analogues

To improve upon the properties of Daclatasvir, researchers have explored the synthesis of various analogues using advanced chemical techniques.

Amino Acid Substituted Daclatasvir Analogues

Researchers have synthesized novel Daclatasvir analogues by substituting different amino acids into the structure. iosrjournals.org In one study, a series of five new amino acid substituted Daclatasvir analogues were efficiently synthesized. iosrjournals.org The general strategy involved the coupling of the core amine intermediate with various N-MOC protected amino acids. iosrjournals.org These modifications are often pursued to create potential prodrugs with altered pharmacokinetic properties. iosrjournals.orgnih.gov

AnalogueAmino Acid Substitution
7aVaries
7bVaries
7cVaries
7dVaries
7eVaries

Table based on a study synthesizing five novel amino acid substituted Daclatasvir analogues. The specific amino acid substitutions for each analogue (7a-7e) were not detailed in the provided search results. iosrjournals.org

Continuous Flow Chemistry Applications in Compound Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of Daclatasvir and its intermediates, offering a more efficient and scalable alternative to traditional batch processing. rsc.orgresearchgate.net This technique can significantly reduce reaction times and improve product purity. rsc.org

An integrated multi-step continuous flow synthesis of Daclatasvir has been developed that can produce the drug in under 30 minutes with high purity. rsc.orgresearchgate.net This system avoids the need for intermediate purification and solvent exchange, making the process greener and more economical. rsc.org Key steps in this flow synthesis include:

Friedel-Crafts Acylation: Performed in a heated and pressurized flow reactor. rsc.org

In-line Extraction: The crude reaction mixture is quenched and extracted in a continuous manner. rsc.org

Researchers have also developed a micro-electro-flow reactor (μ-EFR) system for the ultra-fast synthesis of the symmetrical arene core of Daclatasvir. rsc.org This innovative approach further streamlines the manufacturing process. rsc.org

Molecular Mechanisms of Action: N Acetyl Daclatasvir and Ns5a Interaction

Hepatitis C Virus Nonstructural Protein 5A (NS5A) as a Viral Target

The nonstructural protein 5A (NS5A) of the Hepatitis C virus is a multifaceted phosphoprotein that, despite lacking any known enzymatic activity, plays a central role in the viral life cycle. nih.govwikipedia.org It functions as a critical organizer and regulator of viral replication and assembly by interacting with a host of other viral and cellular proteins. nih.govwikipedia.orguw.edu

NS5A is a hydrophilic, proline-rich protein that contains a zinc-binding motif. wikipedia.orgasm.org Structurally, it is composed of an N-terminal amphipathic α-helix that anchors it to the endoplasmic reticulum (ER) membrane and three distinct domains (I, II, and III). mdpi.comnih.gov Its ability to exist in different phosphorylated states further adds to its functional complexity. wikipedia.org

Role of NS5A in Viral Replication Complex Formation

NS5A is an essential component of the HCV replication complex, a multiprotein assembly responsible for synthesizing new viral RNA. nih.govuw.edu This complex is situated on modified cytoplasmic membrane structures, often derived from the ER. nih.gov Within this complex, NS5A interacts with other HCV nonstructural proteins, including NS4B and the viral polymerase NS5B, as well as viral RNA. nih.govuw.edumdpi.com These interactions are crucial for the establishment and efficiency of HCV RNA replication. nih.gov

The formation of a specialized membranous web, which provides a protected environment for viral replication, is also dependent on NS5A. wikipedia.org NS5A facilitates the creation of these double-membrane vesicles, which are the primary sites of viral replication and assembly. uw.edu

NS5A Phosphorylation Dynamics and Functional Modulation

NS5A exists in two main phosphorylated forms: a basally phosphorylated form (p56) and a hyperphosphorylated form (p58). wikipedia.org These different phosphorylation states are believed to act as a molecular switch, regulating NS5A's various functions. nih.gov Host cell kinases are responsible for the multiple phosphorylations of NS5A. nih.gov

Hypophosphorylated NS5A is generally associated with an active role in RNA replication. nih.govpnas.org In this state, it is thought to adopt an "open" conformation, allowing it to interact with other components of the replication complex, such as the host protein hVAP-A. pnas.org Conversely, hyperphosphorylation of NS5A appears to negatively regulate RNA replication. nih.govpnas.org This hyperphosphorylated state may induce a "closed" conformation, leading to the disassembly or inactivation of the replication complex. pnas.org This dynamic phosphorylation allows for the regulation of the viral life cycle, potentially transitioning from RNA replication to the later stages of virion assembly. pnas.org For instance, phosphorylation of serine 222 in genotype 2a NS5A has been identified as a negative regulator of RNA replication. nih.gov

Inhibition of NS5A by Daclatasvir Derivatives

Daclatasvir and its derivatives, such as N-Acetyl Daclatasvir, are highly potent inhibitors of NS5A. ontosight.ainih.gov They function by binding directly to the NS5A protein, thereby disrupting its critical roles in viral replication and assembly. ontosight.aismolecule.com This inhibition leads to a significant reduction in HCV RNA levels. smolecule.com

The primary mechanism of action involves the suppression of NS5A hyperphosphorylation, which in turn interferes with the formation and function of the viral replication complex. wikipedia.orgdrugbank.com By altering the phosphorylation status of NS5A, these inhibitors effectively halt the viral life cycle. smolecule.comdrugbank.com

Binding Modes of NS5A Inhibitors

The symmetrical nature of Daclatasvir suggests that it likely targets a dimeric form of NS5A. wikipedia.org The binding of these inhibitors induces a conformational change in NS5A, leading to a loss of its function and preventing the formation of new virus particles. wikipedia.org

While the dimeric symmetry of Daclatasvir initially suggested a symmetric binding mode, further research has pointed towards the possibility of asymmetric binding. wikipedia.orgacs.org Modeling studies have explored various binding conformations, including those where the inhibitor binds asymmetrically to the NS5A dimer. wikipedia.orgacs.orgnih.gov One proposed model suggests that one part of the inhibitor binds between the two Tyr93 residues at the dimer interface, while another part interacts with residues 31 and 93 of the two separate monomers. dovepress.com This asymmetric binding could be crucial for the high affinity and broad activity of these inhibitors. acs.orgdovepress.com

The primary target of Daclatasvir and its derivatives is Domain I of NS5A. wikipedia.orgwikipedia.orgpediatriconcall.com Resistance to these inhibitors is often associated with mutations in this domain, particularly at amino acid positions like L31 and Y93. asm.org The N-terminal region of Domain I, including the amphipathic helix, is critical for the binding of these inhibitors. asm.orgnih.gov

Disruption of Viral Replication Complex Functions

This compound, like its parent compound Daclatasvir, acts by directly interfering with the functions of the HCV replication complex. ontosight.ai This complex is a sophisticated machinery composed of viral proteins and host factors, assembled on intracellular membranes, where viral RNA synthesis occurs. NS5A is a cornerstone of this complex, and its proper function is indispensable for viral replication. drugbank.com

The inhibitor binds to the N-terminus of the NS5A protein, specifically within Domain I. pediatriconcall.comwho.int This binding event physically obstructs the protein-protein interactions necessary for the formation and maintenance of a functional replication complex. acs.org Research indicates that Daclatasvir disrupts the functions of newly formed HCV replication complexes by altering the phosphorylation status of NS5A. smolecule.comdrugbank.com NS5A exists in two main phosphorylated states, basal (p56) and hyper-phosphorylated (p58), and the balance between these two forms is critical for regulating RNA replication and virion assembly. nih.gov Treatment with Daclatasvir leads to a reduction in the hyper-phosphorylated p58 form, which is associated with the disruption of the replication complex's activities. nih.gov This interference ultimately halts both intracellular viral RNA synthesis and subsequent virion assembly. drugbank.com

Impact on Membranous Web Biogenesis

A key feature of HCV infection is the rearrangement of host cell membranes into a structure known as the membranous web. This web, composed largely of double-membrane vesicles, serves as the physical scaffold for the viral replication complex. mdpi.com The biogenesis of this structure is a primary target of this compound.

Potent NS5A inhibitors like Daclatasvir have been shown to completely prevent the formation of the membranous web. nih.govresearchgate.net This action is independent of viral RNA replication itself, as the expression of NS5A alone can induce these membrane alterations, and inhibitors block this induction. mdpi.com The mechanism involves NS5A's interaction with host factors, notably phosphatidylinositol-4 kinase III alpha (PI4KA). nih.govwikipedia.org NS5A recruits and activates PI4KA, leading to a localized hyper-accumulation of phosphatidylinositol-4-phosphate (B1241899) (PI4P), a lipid crucial for the formation of the membranous web. wikipedia.org

Daclatasvir does not inhibit PI4KA directly or prevent its initial binding to NS5A. nih.gov Instead, it appears to inhibit a subsequent conformational change in NS5A that is required for the hyper-stimulation of PI4KA activity within the context of the full HCV polyprotein. nih.gov By preventing this step, the inhibitor blocks the PI4P hyper-accumulation necessary for the biogenesis and maintenance of the replication factories. wikipedia.org High-resolution imaging studies, including correlative light-electron microscopy, have unequivocally shown that while the subcellular distribution of the NS5A protein is not significantly altered, the formation of the membranous web is completely abrogated in the presence of the inhibitor. nih.govresearchgate.net

Computational Modeling and Molecular Dynamics Studies of Inhibitor-NS5A Interactions

The precise binding site and interaction mechanism of Daclatasvir with NS5A have been challenging to determine experimentally due to difficulties in co-crystallizing the full-length protein with the inhibitor. nih.gov Consequently, computational modeling and molecular dynamics (MD) simulations have become indispensable tools for elucidating these interactions at an atomic level. acs.orgnih.gov These in silico approaches have provided detailed models that explain inhibitor potency, the structural basis for drug resistance, and activity across different HCV genotypes. acs.orgnih.gov

In Silico Docking Models

Molecular docking simulations have been extensively used to predict how Daclatasvir and its analogs fit into the structure of the NS5A protein. nih.govresearchgate.net Since NS5A functions as a dimer, these models have focused on the dimer interface as the likely binding site. researchgate.net The symmetrical nature of Daclatasvir suggested that it might bridge the two monomers of the NS5A dimer. researchgate.net

Docking studies have identified a plausible binding cleft at the junction of the two NS5A Domain I subunits. researchgate.net These models show the inhibitor settling into a groove, making contact with residues from both monomers. The predicted binding modes often place the inhibitor near amino acid positions that are strongly associated with drug resistance, such as Leucine 31 (L31) and Tyrosine 93 (Y93). drugbank.comacs.org This provides a structural explanation for why mutations at these sites impair drug binding and reduce susceptibility. nih.gov Different computational studies have proposed both symmetric and asymmetric binding modes, where the inhibitor engages the two NS5A monomers identically or differently, respectively. acs.orgnih.govresearchgate.net

Table 1: Key NS5A Residues Implicated in Daclatasvir Binding and Resistance from Docking Studies
Residue PositionGenotypeRole in InteractionReference
M281aResistance-associated polymorphism drugbank.com
Q301aResistance-associated polymorphism drugbank.com
L311a/1bKey resistance mutation site; involved in drug binding drugbank.comacs.org
Y931a/1b/3aMajor resistance mutation site; involved in drug binding drugbank.comacs.org

Molecular Dynamics Simulations of Binding

To validate the static poses obtained from docking and to understand the dynamic nature of the inhibitor-protein interaction, molecular dynamics (MD) simulations have been performed. nih.govcardiff.ac.uk These simulations model the movement of atoms over time, providing insights into the stability of the drug-target complex and any conformational changes that occur upon binding. temple.edu

MD simulations, some conducted on high-performance supercomputers, have been used to test the stability of various proposed binding modes of Daclatasvir. acs.orgnih.gov These studies have largely confirmed that the inhibitor can bind stably within the NS5A dimer interface. nih.govresearchgate.nettemple.edu The simulations track metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the protein-ligand complex over simulation times extending to hundreds of nanoseconds. nih.govtandfonline.com The results from MD simulations have helped refine the initial docking models, providing a more accurate and dynamic picture of the binding. acs.orgtandfonline.com For example, simulations have supported models where Daclatasvir binding stabilizes a specific conformation of NS5A that is incompatible with its role in forming a functional replication complex. nih.gov

Table 2: Parameters Used in Molecular Dynamics (MD) Simulation Studies of Daclatasvir-NS5A Interaction
Study FocusSimulation SoftwareForce FieldSimulation TimeReference
Stability of symmetric binding mode in GT-4aDesmond (Schrodinger)OPLS2005200 ns nih.govresearchgate.net
Refined model of binding and resistanceBlue Gene/Q platformNot SpecifiedLarge-scale simulations acs.orgnih.gov
Stability of docked phytochemicals vs. DaclatasvirNot SpecifiedNot Specified100 ns tandfonline.com

Preclinical Antiviral Activity and Selectivity of N Acetyl Daclatasvir

In Vitro Efficacy Against Hepatitis C Virus Genotypes

Daclatasvir is a first-in-class, highly selective inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). nih.govdrugbank.com NS5A is a critical component of the HCV replication complex, and its inhibition disrupts the viral life cycle. drugbank.compatsnap.com Daclatasvir demonstrates potent antiviral activity across a broad range of HCV genotypes in preclinical studies. nih.gov

Pan-Genotypic Antiviral Activity Profiles

Daclatasvir exhibits a pan-genotypic antiviral profile, with potent inhibitory activity against multiple HCV genotypes. nih.gov Its efficacy varies slightly between genotypes, but it consistently demonstrates activity in the picomolar to low nanomolar range. nih.gov This broad-spectrum activity makes it a valuable component of combination therapies for HCV infection.

HCV GenotypeEC50 (pmol/L)
1a50
1b9
2a71-103
3a120-870
4a12
5a33

Replicon System Studies

The in vitro antiviral activity of Daclatasvir has been extensively characterized using HCV replicon systems. These systems are valuable tools for studying viral replication in a controlled cellular environment. In these assays, Daclatasvir has shown exceptional potency, with half-maximal effective concentration (EC50) values in the picomolar range against various genotypes. nih.govnih.gov For instance, in replicon assays, the EC50 values of Daclatasvir against HCV genotypes 1a, 1b, 2a, 3a, 4a, and 5a were 50, 9, 71-103, 146, 12, and 33 pmol/L, respectively. nih.gov

HCV Genotype/SubtypeReplicon SystemEC50 Value (pmol/L)
1aHybrid Replicon50
1bHybrid Replicon9
2aHybrid Replicon71-103
3aHybrid Replicon146
4aHybrid Replicon12
5aHybrid Replicon33

Infectious Virus System Studies

In addition to replicon systems, the antiviral activity of Daclatasvir has been confirmed in infectious virus systems, which more closely mimic the complete viral life cycle. In a cell culture system using the JFH-1 genotype 2a virus, Daclatasvir inhibited viral replication with an EC50 of 28 pmol/L. nih.govnih.gov These studies validate the potent antiviral effect of Daclatasvir against infectious HCV particles.

Combinatorial Antiviral Effects with Other Direct-Acting Antivirals

To enhance antiviral efficacy and prevent the emergence of drug resistance, Daclatasvir is often evaluated in combination with other direct-acting antivirals (DAAs) that target different viral proteins.

Additive and Synergistic Interactions

Preclinical studies have consistently demonstrated that Daclatasvir exhibits additive to synergistic antiviral effects when combined with other classes of DAAs, including NS3/4A protease inhibitors and NS5B polymerase inhibitors. nih.govnatap.org No antagonistic effects have been observed in these combinations. natap.org For example, a synergistic relationship was observed between Daclatasvir and the NS3 protease inhibitor asunaprevir (B1667651). nih.gov The combination of Daclatasvir with sofosbuvir, an NS5B polymerase inhibitor, has also shown additive to synergistic effects. researchgate.netresearchgate.net

CombinationObserved Effect
Daclatasvir + Asunaprevir (NS3/4A Protease Inhibitor)Synergistic
Daclatasvir + Sofosbuvir (NS5B Polymerase Inhibitor)Additive to Synergistic
Daclatasvir + Beclabuvir (NS5B Polymerase Inhibitor)Synergistic
Daclatasvir + Danoprevir (NS3/4A Protease Inhibitor)Synergistic

Mechanisms of Synergism, Including Allosteric Modulation

The synergistic interaction of Daclatasvir with other DAAs can be attributed to their distinct mechanisms of action, targeting different stages of the HCV life cycle. A particularly interesting mechanism of synergy has been described for combinations of different NS5A inhibitors. It has been shown that certain NS5A inhibitor analogues can resensitize Daclatasvir-resistant HCV variants to inhibition. nih.gov This phenomenon is attributed to allosteric modulation of the NS5A protein. nih.govresearchgate.net The binding of one inhibitor to a resistant NS5A protein is thought to induce a conformational change that is transmitted to adjacent NS5A molecules, thereby restoring the binding and inhibitory activity of Daclatasvir. nih.gov This cooperative interaction not only enhances the potency of Daclatasvir but also raises the genetic barrier to resistance. nih.gov

Molecular Basis of Antiviral Resistance to Ns5a Inhibitors

Identification of Resistance-Associated Substitutions (RASs) in NS5A

Resistance to NS5A inhibitors is primarily associated with specific amino acid changes in the N-terminal domain I of the NS5A protein. drugbank.comnih.gov These changes, known as resistance-associated substitutions (RASs), can significantly decrease the binding affinity of the inhibitor to its target protein.

In vitro and in vivo studies have identified several key amino acid positions within NS5A that are hotspots for the development of resistance. natap.orgnih.gov For HCV genotype 1a, the primary mutation sites include M28T, Q30E/H/R, L31M/V, and Y93C/H/N. semanticscholar.org In genotype 1b, key RASs are found at positions L31F/V and Y93H/N. semanticscholar.org The presence of these substitutions can confer varying levels of resistance to NS5A inhibitors. For instance, in genotype 1a, single mutations like Q30E and Y93N can confer high levels of resistance. nih.govsemanticscholar.org Similarly, for genotype 1b, while single mutations may have a lesser impact, linked mutations, such as the combination of L31V and Y93H, can lead to a dramatic decrease in susceptibility. nih.govresearchgate.net

The table below summarizes key RASs and their associated fold-resistance to Daclatasvir in different HCV genotypes.

GenotypeAmino Acid PositionSubstitutionFold Resistance to Daclatasvir
1aM28T/V>800-fold nih.gov
1aQ30R>800-fold nih.gov
1aY93C/H/NHigh-level nih.govsemanticscholar.org
1bL31V24-fold (single) nih.govresearchgate.net
1bY93H28-fold (single) nih.govresearchgate.net
1bL31V + Y93H-~15,000-fold nih.govresearchgate.net
3aA30KHigh-level semanticscholar.org
3aY93HHigh-level semanticscholar.org

The genetic barrier to resistance and the specific patterns of RASs vary significantly across different HCV genotypes. nih.gov Genotype 1a generally has a lower barrier to resistance compared to genotype 1b. semanticscholar.orgnih.govresearchgate.net In genotype 1a, single amino acid changes can lead to high levels of resistance to first-generation NS5A inhibitors like Daclatasvir. nih.gov In contrast, for genotype 1b, combinations of mutations are often required to achieve similar high-level resistance. nih.govresearchgate.net

In genotype 3a, substitutions at positions A30K and Y93H are associated with high-level resistance. semanticscholar.org For genotype 4, polymorphisms at position L30, particularly L30R, are common. nih.gov The prevalence and impact of specific RASs can differ even among subtypes of the same genotype, highlighting the importance of genotypic and subtypic analysis in predicting treatment outcomes. nih.gov

Strategies to Overcome Resistance in NS5A Inhibitor Research

The challenge of antiviral resistance has driven the development of new strategies to maintain the efficacy of NS5A-targeted therapies.

A key strategy to combat resistance has been the development of second-generation NS5A inhibitors. firstwordpharma.com These compounds, such as Velpatasvir and Pibrentasvir, have been designed to have improved potency against a broad range of HCV genotypes and to be effective against viral strains carrying common RASs that confer resistance to first-generation inhibitors. natap.orgresearchgate.net For instance, Pibrentasvir has shown high efficacy against variants with RASs at positions 28, 30, and 31. natap.org These newer agents often have a higher genetic barrier to resistance, meaning that multiple mutations may be required to confer significant resistance. firstwordpharma.com

The following table provides examples of second-generation NS5A inhibitors and their activity against common RASs.

InhibitorClassActivity against common RASs
VelpatasvirSecond-GenerationMore effective against variants with RAS at amino acid 30 and some at 31 than other first-generation agents. natap.org
PibrentasvirSecond-GenerationHigh efficacy against variants with RAS at amino acids 28, 30, or 31; low-level resistance with RAS at amino acid 93. natap.org
ElbasvirSecond-GenerationPart of combination therapies effective against certain genotypes and RASs.
RuzasvirSecond-GenerationIn clinical development with activity against resistant variants. plos.org

Another promising approach to overcoming resistance involves the use of allosteric modulators and synergistic compound combinations. nih.gov It has been shown that certain compounds, termed NS5A synergists, can enhance the antiviral activity of inhibitors like Daclatasvir. nih.govnih.gov These synergistic compounds may bind to a different site on the NS5A protein, allosterically modulating its conformation to resensitize it to the primary inhibitor. nih.gov

Triple combinations of a first-generation NS5A inhibitor (like Daclatasvir), an NS5A synergist, and another direct-acting antiviral (DAA) targeting a different viral protein (such as the NS3 protease or NS5B polymerase) have been shown to effectively clear cells of highly resistant HCV variants. nih.gov This cooperative interaction potentiates the activity of the NS5A inhibitor, expanding its genotype coverage and raising the barrier to resistance. nih.gov

Structure Activity Relationship Sar Studies of N Acetyl Daclatasvir and Analogues

Elucidation of Pharmacophoric Requirements for NS5A Inhibition

The fundamental structure of Daclatasvir and its analogues is a symmetrical, dimeric-like molecule. acs.org This architecture is believed to complement the dimeric nature of the NS5A protein, binding across the dimer interface. nih.govmdpi.com The core pharmacophore consists of a central aromatic linker connecting two identical capping groups. nih.govsciforum.net

Key pharmacophoric elements essential for potent NS5A inhibition include:

Central Core: The central biphenyl (B1667301) core in Daclatasvir provides a rigid scaffold, and its conformation significantly impacts pan-genotypic activity. acs.org Modifications to this core, such as replacing the biphenyl moiety with a more rigid fluorene (B118485) ring, have been shown to enhance potency. mdpi.com The planarity and length of this central linker are critical, with butadiyne linkers also showing promise. nih.gov

Proline Moiety: The L-proline amide groups are crucial for activity. nih.govmdpi.com The absolute configuration of the proline is critical, with the (R,R)-isomer of a biotin-labeled derivative being inactive. nih.gov Replacement of L-proline with its isostere, (S,R)-piperidine-3-carboxamide, has been explored in the design of new analogues. mdpi.com

Capping Groups: The terminal capping groups, typically amino acid derivatives, play a significant role in antiviral potency. nih.govnih.gov In Daclatasvir, these are L-valine residues with a methylcarbamate terminal group. sciforum.net The nature and stereochemistry of these caps (B75204) are major determinants of activity. nih.gov For instance, replacing an arylglycine cap with an alkylglycine derivative required a stereochemical inversion to maintain high potency. nih.gov

Hydrogen Bonding: The NH and carbonyl moiety of the anilide-like structures within the molecule are important for antiviral activity, likely participating in hydrogen bond interactions with the NS5A protein. acs.org

Initial models suggested a symmetric binding mode to the NS5A homodimer. acs.orgnih.gov However, more recent studies incorporating library-derived 3D-pharmacophores have revealed two distinct asymmetric binding modes. acs.orgnih.govresearchgate.net These modes involve interactions with a conserved poly-proline region between amino acid residues 31 and 93 of NS5A, which is consistent with observed SAR and resistance mutations. acs.orgnih.gov This asymmetric binding is thought to interfere with protein-protein interactions at the membrane interface, inhibiting the formation of the replication complex. acs.orgnih.gov

Influence of Structural Modifications on Antiviral Potency and Selectivity

Structural modifications to the Daclatasvir scaffold have profound effects on antiviral potency and the spectrum of activity against different HCV genotypes.

Modifications to the Central Core: The rigidity of the central biphenyl core is a key determinant of potency. mdpi.com Efforts to rigidify this core by introducing a fluorene system led to compounds with picomolar inhibitory activity. For example, compound 26 , a symmetric diaminofluorene (B97380) prolinamide analogue, exhibited an EC50 of 36 pM against HCV genotype 1b. mdpi.com In contrast, fusing the biphenyl core to a substituted fluorene system in an earlier inhibitor, ledipasvir, resulted in a significant loss of potency against genotypes 2a and 3a compared to Daclatasvir. acs.org Replacing a thiophene (B33073) ring with a thiazole (B1198619) in the central core of some analogues led to a loss of activity, likely due to a less favorable molecular conformation. acs.org

Modifications to the Capping Groups: The nature of the amino acid in the capping group is critical. While L-valine is present in Daclatasvir, other amino acids have been explored. Replacing L-valine with L-alanine in one series yielded a potent inhibitor with subnanomolar EC50 values against both GT-1a and GT-1b. acs.org However, more significant structural changes, such as the inclusion of proline in the cap, abolished antiviral activity. acs.org The terminal carbamate (B1207046) group is also important, with modifications to an alkyl or benzyl (B1604629) group influencing potency. mdpi.com

The stereochemistry of the capping groups is also a critical factor. An interesting SAR observation was that the preferred absolute configuration of alkyl-glycine caps was the opposite of that of aryl-glycine caps to maintain potency. nih.gov

Impact on Genotype Selectivity: Early Daclatasvir analogues often showed a significant difference in potency between HCV genotypes 1a and 1b. For instance, the parental analogue of one series was 20-fold weaker against GT-1a compared to only 3-fold weaker against GT-1b. nih.gov GT-1a inhibitory activity was found to be much more sensitive to changes in certain parts of the molecule, such as the substitution pattern of an isoquinoline (B145761) ring in one series of analogues. nih.gov

The development of second-generation inhibitors focused on achieving balanced, pan-genotypic activity. This was often accomplished through extensive SAR studies that optimized the molecule's topology. acs.orgacs.org For example, odalasvir, a second-generation inhibitor, showed only a 5-fold difference in EC50 values between GT-1a and GT-1b, a significant improvement over Daclatasvir's 21-fold difference. acs.orgacs.org

Table 1: Antiviral Activity of Selected Daclatasvir Analogues

CompoundModification from Daclatasvir ScaffoldHCV Genotype 1b EC₅₀ (pM)HCV Genotype 1a EC₅₀ (pM)Reference
Daclatasvir (BMS-790052) -950 nih.gov
Compound 26 Fluorene central core, R-isoleucine or R-phenylglycine cap36- mdpi.com
Odalasvir (ACH-3102) [2.2]Paracyclophane moiety12 (average)14 (average) acs.orgacs.org
Ledipasvir Fused fluorene system, benzimidazole (B57391) ring1000s (less potent)1000s (less potent) acs.org
Analogue with L-alanine cap L-alanine replaces L-valineSubnanomolarSubnanomolar acs.org

Design and Synthesis of Novel Daclatasvir Derivatives Based on SAR Insights

The extensive SAR data gathered from studying Daclatasvir and its early analogues has guided the rational design and synthesis of new derivatives with improved properties. acs.org A primary goal has been to develop pan-genotypic inhibitors with a high barrier to resistance. sciforum.netacs.org

One successful strategy involved rigidifying the central core of the molecule. Based on the understanding that a planar conformation is beneficial, researchers replaced the biphenyl core of Daclatasvir with a tricyclic fluorene ring. mdpi.com This led to the synthesis of novel symmetric fluorene-2,7-diamine derivatives. Further modifications included substituting the L-proline amide with a piperidine-3-carboxamide isostere and exploring various amino acid residues (valine, leucine, isoleucine, phenylglycine) and terminal carbamate groups (methyl, ethyl, butyl, benzyl). mdpi.com This systematic approach yielded compound 26 , which not only had potent activity against genotype 1b (EC50 = 36 pM) but also showed significant activity against genotype 3a (EC50 = 1.2 nM). sciforum.netmdpi.com

Another design approach focused on modifying the linker between the two halves of the molecule. Our group has previously developed highly active inhibitors with picomolar EC50 values that feature modified diphenylethyne and diphenylbutadiyne linkers. nih.gov Current work involves further structural modifications of these elongated linkers, focusing on optimizing the capping groups to achieve pan-genotypic activity and high metabolic stability. nih.gov

The discovery that asymmetric binding to the NS5A dimer may be key to potent inhibition has also informed the design of new compounds. acs.orgnih.gov This insight allows for the structure-based design of new NS5A inhibitors that could potentially have higher barriers to resistance by targeting protein-protein interactions at the membrane interface more effectively. acs.orgnih.govresearchgate.net

Furthermore, addressing the poor pharmacokinetic properties of early analogues was a significant challenge. A critical breakthrough was the realization that replacing an arylglycine cap with an alkylglycine cap, accompanied by a stereochemical inversion, could maintain high potency while improving oral bioavailability. nih.gov This finding was instrumental in the optimization process that ultimately led to the clinical candidate Daclatasvir. nih.gov

Preclinical Metabolism and Drug Transport Research

Enzymatic Metabolism Pathways (e.g., Cytochrome P450 3A4)

The metabolic clearance of Daclatasvir is a notable but not the primary route of elimination. tga.gov.au In vitro and preclinical data have consistently identified the Cytochrome P450 (CYP) system as the principal enzymatic pathway involved in its biotransformation.

Specifically, Cytochrome P450 3A4 (CYP3A4) is the predominant isoform responsible for mediating the metabolism of Daclatasvir. nih.govdrugbank.comwikipedia.orgnih.gov While metabolism occurs, a very high proportion (over 97%) of the drug circulating in plasma remains in its unchanged, parent form. tga.gov.audrugbank.com The metabolism is considered minimal to moderate. nih.govnih.gov Preclinical studies have shown that oxidative pathways, including the δ-oxidation of the pyrrolidine (B122466) moiety, lead to a ring-opening that forms an aminoaldehyde intermediate. drugbank.com This is followed by an intramolecular reaction involving the aldehyde and a proximal imidazole (B134444) nitrogen atom. drugbank.com

Given that CYP3A4 is the major metabolizing enzyme, the co-administration of drugs that strongly inhibit or induce this enzyme can significantly alter Daclatasvir's plasma concentrations. tga.gov.aunih.govwikipedia.org Strong inducers of CYP3A4 can decrease its exposure, while strong inhibitors can increase it. nih.govwikipedia.org

Role of Drug Transporters in Compound Fate

Drug transporters play a crucial role in the absorption, distribution, and excretion of Daclatasvir. The compound is a substrate and an inhibitor of several key transport proteins, which influences its pharmacokinetics and creates a potential for drug-drug interactions. nih.gov

P-glycoprotein (P-gp, also known as ABCB1) is a well-characterized efflux transporter that significantly impacts the disposition of Daclatasvir. mdpi.com Daclatasvir is both a substrate and an inhibitor of P-gp. nih.govnih.govnih.gov

Organic Anion Transporting Polypeptides, specifically OATP1B1 and OATP1B3, are uptake transporters located primarily in the liver that are involved in the hepatic clearance of many drugs. researchgate.netnih.govresearchgate.net Daclatasvir has been identified as an inhibitor of these transporters. nih.govnih.govmedchemexpress.com

In vitro studies have quantified this inhibitory activity. Daclatasvir inhibits OATP1B1 and OATP1B3 with IC₅₀ values of 1.5 µM and 3.27 µM, respectively. medchemexpress.com This inhibitory potential suggests that Daclatasvir can affect the pharmacokinetics of co-administered drugs that are substrates of OATP1B1 or OATP1B3. nih.govresearchgate.net Daclatasvir is also an inhibitor of breast cancer resistance protein (BCRP). nih.gov

In Vitro Drug-Drug Interaction Studies (Mechanistic Focus on Enzymes and Transporters)

The mechanistic basis for Daclatasvir's drug-drug interactions (DDIs) lies in its role as a substrate and inhibitor of both metabolic enzymes and drug transporters. smolecule.comnih.govresearchgate.net In vitro studies have been crucial for characterizing this interaction profile. nih.gov

As a substrate of CYP3A4 and P-gp, Daclatasvir's concentration is susceptible to alteration by concomitant medications that induce or inhibit these pathways. nih.govresearchgate.net Conversely, as an inhibitor of P-gp, OATP1B1, OATP1B3, and BCRP, Daclatasvir can increase the exposure of other drugs that rely on these transporters for their disposition. nih.govnih.goveuropa.eu Despite being a weak inducer of CYP3A4 in vivo, its potential to affect the pharmacokinetics of other CYP substrates is considered low. nih.govnih.gov

The following table summarizes the key mechanistic interactions identified in preclinical and in vitro research.

Interacting PartnerMechanism of InteractionPotential Consequence on Interacting DrugReference
CYP3A4 Inhibitors Inhibition of Daclatasvir metabolismIncreased plasma concentrations of Daclatasvir nih.govwikipedia.org
CYP3A4 Inducers Induction of Daclatasvir metabolismDecreased plasma concentrations of Daclatasvir nih.govwikipedia.org
P-gp Substrates Inhibition of P-gp by DaclatasvirIncreased plasma concentrations of the substrate nih.goveuropa.eu
OATP1B1/1B3 Substrates Inhibition of OATP1B1/1B3 by DaclatasvirIncreased plasma concentrations of the substrate nih.govmedchemexpress.comresearchgate.net
BCRP Substrates Inhibition of BCRP by DaclatasvirIncreased plasma concentrations of the substrate nih.goveuropa.eu

This table is based on preclinical and in vitro findings for Daclatasvir.

Metabolite Identification and Characterization

Studies involving radiolabeled Daclatasvir have provided insight into its metabolic fate in humans. tga.gov.au While the parent drug is the major circulating component, several metabolites have been identified. tga.gov.au

Metabolite IdentifierDetection in Human PlasmaRelative Potency to Parent CompoundReference
BMS-805215Yes (up to 2% of plasma radioactivity)>100-fold less potent tga.gov.au
Other 7 metabolitesNoNot Applicable tga.gov.au

This table summarizes the key metabolite findings for Daclatasvir.

Analytical Characterization Methodologies for N Acetyl Daclatasvir

Chromatographic Techniques for Analysis

Chromatographic methods are fundamental for separating N-Acetyl Daclatasvir from Daclatasvir and other related impurities. These techniques provide the necessary resolution and sensitivity for quantification and identification.

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the cornerstone for the analysis of Daclatasvir and its impurities, including this compound. ekb.eg The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any potential degradants or process-related impurities. nih.govturkjps.org

Method development typically involves a systematic evaluation of critical parameters to achieve optimal separation. acs.org This includes selecting an appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength. C18 columns are frequently employed as the stationary phase due to their versatility in separating compounds of moderate polarity. ekb.egnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like phosphate (B84403) buffer or diluted o-phosphoric acid. ekb.egnih.govturkjps.org Isocratic elution is commonly used for routine quality control analysis. ekb.egturkjps.org The detection wavelength is selected based on the UV absorbance maxima of the analyte; for Daclatasvir and its related compounds, this is often around 304 nm or 315 nm. ekb.egnih.govturkjps.org

Table 1: Example of HPLC Method Parameters for Daclatasvir Analysis

ParameterConditionSource
ColumnHypersil C18 (5 µm) nih.govturkjps.org
Mobile PhaseAcetonitrile : 0.05% o-phosphoric acid in water (50:50 v/v) nih.govturkjps.org
Flow Rate0.7 mL/min nih.govturkjps.org
Detection Wavelength315 nm nih.govturkjps.org
Column Temperature40 °C nih.govturkjps.org
Run Time10 min nih.govturkjps.org

For highly sensitive and selective detection, especially in complex matrices like biological fluids or for the characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. niscpr.res.innih.gov This technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer. nih.gov

In a typical LC-MS/MS application for this compound, chromatographic separation is first achieved on an RP column. nih.gov The eluent is then introduced into the mass spectrometer, which is usually equipped with an electrospray ionization (ESI) source operating in positive ion mode, as this provides a better response for Daclatasvir and its analogues. niscpr.res.innih.gov The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high selectivity and quantitative accuracy. niscpr.res.innih.gov LC-MS/MS is instrumental in elucidating the structures of degradation products and establishing degradation pathways. benthamscience.com

Table 2: Typical LC-MS/MS Method Parameters

ParameterConditionSource
ColumnZorbax SB-C18 (4.6 x 50 mm, 5 µm) nih.gov
Mobile Phase5 mM Ammonium (B1175870) formate (B1220265) buffer (pH 3.5) : Acetonitrile (50:50, v/v) nih.gov
Flow Rate0.7 mL/min nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
DetectionTandem Mass Spectrometer (API 4500) nih.gov
Analysis ModeMultiple Reaction Monitoring (MRM) nih.gov

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy : This is a straightforward technique used for quantification and is often employed as the detector in HPLC systems. A simple UV-Vis spectrophotometric method for Daclatasvir involves measuring its absorbance at its wavelength of maximum absorption (λmax), which has been reported as 317 nm in methanol. researchgate.net Another spectrophotometric approach involves the formation of silver nanoparticles, which results in a surface plasmon resonance peak at 421 nm that can be used for quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including 1H and 13C NMR, is a powerful tool for the definitive structural elucidation of organic molecules like this compound. iosrjournals.orgrsc.org 1H NMR provides detailed information about the chemical environment of protons, while 13C NMR reveals the carbon skeleton. rsc.org For this compound, the presence of the acetyl group would be confirmed by a characteristic singlet in the 1H NMR spectrum corresponding to the methyl protons of the acetyl group, and specific shifts in the 13C NMR spectrum for the acetyl methyl and carbonyl carbons.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov The introduction of an N-acetyl group to the Daclatasvir structure would result in characteristic absorption bands. nih.gov Key vibrational bands would include the C=O stretching of the newly formed amide, typically seen in the region of 1630-1680 cm⁻¹, and N-H bending vibrations. libretexts.org Fourier-Transform Infrared (FTIR) spectroscopy is often used to characterize synthesized batches of Daclatasvir and its analogues. iosrjournals.orgresearchgate.net

Method Validation and Quality Control in Research Settings

Any analytical method developed for the characterization and quantification of this compound must be rigorously validated to ensure its reliability, reproducibility, and accuracy. clearsynth.com Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH). ekb.egturkjps.org The key validation parameters include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradants. researchgate.net

Linearity : The method should demonstrate a linear relationship between the analyte concentration and the instrumental response over a defined range. ekb.egnih.gov Correlation coefficients (r²) are expected to be ≥ 0.99. researchgate.net

Accuracy : Determined by recovery studies, accuracy measures the closeness of the test results to the true value. Recovery values are typically required to be within 98-102%. ekb.eg

Precision : This assesses the degree of scatter between a series of measurements. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (RSD) for precision studies should generally be less than 2%. ekb.egresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. insights.bio

Robustness : This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ekb.eg

These validated methods are then applied in quality control (QC) settings for routine analysis, ensuring that the purity of Daclatasvir drug substance meets the stringent requirements of regulatory bodies. clearsynth.com

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance CriteriaSource
LinearityDemonstrates a direct proportional relationship between concentration and response.Correlation Coefficient (r²) ≥ 0.999 researchgate.net
AccuracyCloseness of test results to the true value, assessed by percent recovery.98.0% - 102.0% recovery ekb.eg
PrecisionAgreement among a series of measurements (repeatability and intermediate precision).Relative Standard Deviation (RSD) ≤ 2.0% ekb.egresearchgate.net
LODLowest concentration that can be detected.Signal-to-Noise Ratio of 3:1 insights.bio
LOQLowest concentration that can be quantified reliably.Signal-to-Noise Ratio of 10:1 insights.bio
RobustnessCapacity to remain unaffected by small variations in method parameters.System suitability parameters remain within limits. ekb.eg

Q & A

Q. What is the primary mechanism of action of N-acetyl daclatasvir against hepatitis C virus (HCV)?

this compound targets the HCV nonstructural protein 5A (NS5A), a multifunctional protein essential for viral RNA replication and virion assembly. It inhibits NS5A's role in forming the replication complex, disrupting both viral RNA synthesis and structural protein interactions. This dual inhibition is critical for its potency across HCV genotypes, particularly genotypes 1 and 4 . Methodologically, mechanistic studies employ in vitro replicon assays, NS5A-binding affinity tests, and structural modeling to validate target engagement .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used, offering a retention time of ~2.33 minutes and a linear range of 1.0 nM to 12 mM. Electrochemical nanosensors incorporating cobalt nanoparticles, chitosan, and multi-walled carbon nanotubes (MWCNTs) provide enhanced sensitivity, with a detection limit of 8.82 × 10⁻¹⁰ M, suitable for pharmacokinetic studies in human plasma and urine . Validation parameters (e.g., recovery rates of 99.71%–100.86%) must adhere to ICH guidelines .

Q. What are the key pharmacokinetic properties of this compound in humans?

Parameter Value Source
Protein binding~99%
Volume of distribution47 L (steady state)
Elimination half-life12–15 hours
Clearance4.24 L/h
Active tissue concentration~9% of plasma concentration
Major clearance occurs via hepatic metabolism (CYP3A4), with 88% excreted in feces. Passive/active transport into hepatocytes involves OCT1 transporters .

Advanced Research Questions

Q. How can mathematical modeling resolve discrepancies between plasma and tissue concentrations of this compound?

Pharmacokinetic/pharmacodynamic (PK/PD) models integrating clinical data estimate that active tissue concentrations are ~9% of plasma levels (95% CI: 1%–29%). These models account for hepatic uptake kinetics, protein binding, and transporter-mediated efflux. Sensitivity analyses identify covariates (e.g., age, BMI, hematocrit) influencing interpatient variability, enabling dose optimization in cirrhotic patients .

Q. What experimental strategies address conflicting data on baseline NS5A polymorphisms and clinical resistance?

While in vitro studies identify NS5A polymorphisms (e.g., positions 28, 30, 31, 93) conferring ≥1000-fold resistance, clinical trials show sustained virologic response (SVR) rates >95% despite baseline variants. Resolution strategies include:

  • Phylogenetic analysis of HCV subtypes to assess geographic prevalence of resistance-associated substitutions (RASs) .
  • Multivariate regression to isolate covariates (e.g., viral load, IL28B genotype) impacting outcomes .
  • In vitro-in vivo correlation (IVIVC) models to reconcile resistance thresholds with real-world efficacy .

Q. How do pharmacogenetic factors influence this compound pharmacokinetics?

Genetic polymorphisms in ABCB1 (11131CC) and HNF4α (CG/GG) significantly predict plasma concentrations at 1 month post-administration. CYP3A4 polymorphisms alter metabolism, while OCT1 variants affect hepatic uptake. Methodologically, population PK studies with genotyping cohorts (e.g., HCV/HIV coinfected patients) are critical for personalized dosing .

Q. Can this compound be repurposed for non-HCV viral infections?

In vitro studies demonstrate inhibitory activity against SARS-CoV-2 (EC₅₀: 0.6–1.1 μM) via RNA polymerase (RdRp) binding and disruption of viral RNA secondary structures. Experimental approaches include:

  • Molecular docking using SARS-CoV-2 RdRp crystal structures (PDB: 7BV2) .
  • Melting curve assays to assess RNA structure destabilization .
  • Combination studies with sofosbuvir to exploit synergistic mechanisms .

Q. What methodologies validate the specificity of electrochemical nanosensors for this compound detection?

Sensor specificity is confirmed via:

  • Impedance spectroscopy to characterize charge-transfer resistance changes.
  • Cross-reactivity tests against common interferents (e.g., ribavirin, sofosbuvir).
  • Recovery studies in spiked biological fluids (e.g., serum, urine) .

Data Contradiction Analysis

Q. How do researchers reconcile in vitro resistance data with clinical trial outcomes?

Discrepancies arise from differences in in vitro resistance thresholds (e.g., fold-change IC₅₀) versus clinical RAS prevalence. Resolution involves:

  • Clinical subtyping : Genotype 4a/4d subtypes show lower RAS prevalence than genotype 1 .
  • Host immune factors : IL28B polymorphisms and CD8+ T-cell responses compensate for low-level resistance .
  • Regimen potency : Combination therapies (e.g., with sofosbuvir) mitigate resistance risk .

Methodological Best Practices

  • Resistance profiling : Combine next-generation sequencing (NGS) of NS5A with phenotypic assays .
  • PK/PD modeling : Use nonlinear mixed-effects models (NONMEM) to account for covariates like hepatic impairment .
  • Sensor validation : Adhere to ICH Q2(R1) guidelines for linearity, precision, and robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.